1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone
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Overview
Description
1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38122 g/mol . This compound features a benzothiophene moiety linked to a diazepane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of benzothiophene derivatives with diazepane derivatives under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Step 1: Formation of the benzothiophene core through cyclization reactions.
Step 2: Introduction of the diazepane ring via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfur atom in the benzothiophene ring to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophen-2-yl(4-methyl-1,4-diazepan-1-yl)methanone
- 1-Benzothiophen-3-yl(4-methyl-1-piperazinyl)methanone
- 1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)ethanone
Uniqueness
1-Benzothiophen-3-yl(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene ring and a diazepane moiety makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzothiophen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-16-7-4-8-17(10-9-16)15(18)13-11-19-14-6-3-2-5-12(13)14/h2-3,5-6,11H,4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQPAVYKNWVNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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